molecular formula C11H14F3N3O2 B2706972 1-(1-methyl-1H-pyrazole-5-carbonyl)-4-(trifluoromethyl)piperidin-4-ol CAS No. 2034573-74-3

1-(1-methyl-1H-pyrazole-5-carbonyl)-4-(trifluoromethyl)piperidin-4-ol

Cat. No.: B2706972
CAS No.: 2034573-74-3
M. Wt: 277.247
InChI Key: OJZGEHRTRNFCAB-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrazole-5-carbonyl)-4-(trifluoromethyl)piperidin-4-ol, also known as MPPT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPT belongs to the class of piperidine derivatives, which are known for their diverse biological activities, including analgesic, anti-inflammatory, and antipsychotic effects.

Scientific Research Applications

Chemical Inhibitors in Drug Metabolism

Research on chemical inhibitors like 1-(1-methyl-1H-pyrazole-5-carbonyl)-4-(trifluoromethyl)piperidin-4-ol has highlighted its importance in understanding drug metabolism and predicting drug-drug interactions (DDIs). These inhibitors are crucial for in vitro assessment of Cytochrome P450 (CYP) isoforms' contribution to the metabolism of various drugs, helping to decipher the involvement of specific CYP isoforms in the liver. Such knowledge is vital for anticipating potential DDIs when multiple drugs are coadministered to patients (Khojasteh et al., 2011).

Role in Anticancer Agents

The structural features of pyrazoline derivatives, including the core found in this compound, make them promising candidates for anticancer agents. These compounds are explored for their high biological activity and potential in drug development, underlining the versatility and application of pyrazoline in medicinal chemistry (Ray et al., 2022).

Anti-Inflammatory and Antibacterial Applications

Trifluoromethylpyrazoles, which share structural similarities with the compound of interest, have been studied for their anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group, especially on the pyrazole nucleus, significantly impacts the activity profile of these compounds, suggesting a wide range of potential therapeutic applications (Kaur et al., 2015).

Synthesis of 5H-Pyrano[2,3-d]Pyrimidine Scaffolds

Research has also focused on the synthesis of pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries. The synthesis of substituted pyrano[2,3-d]pyrimidin-2-one derivatives using various catalysts highlights the importance of exploring novel synthetic pathways for the development of lead molecules, which could include derivatives of this compound (Parmar et al., 2023).

Properties

IUPAC Name

[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O2/c1-16-8(2-5-15-16)9(18)17-6-3-10(19,4-7-17)11(12,13)14/h2,5,19H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZGEHRTRNFCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCC(CC2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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